* For research use only. Not for human or veterinary use.
Description
1-Methoxyisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molar mass of 203.19 g/mol. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The compound features a methoxy group attached at the 1-position and a carboxylic acid group at the 6-position of the isoquinoline framework.
Synthesis Methods
1-Methoxyisoquinoline-6-carboxylic acid can be synthesized through multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed in industrial settings to enhance production efficiency.
Biological Activity and Potential Applications
Research indicates that 1-methoxyisoquinoline-6-carboxylic acid exhibits potential biological activity due to its structural similarity to other isoquinoline derivatives known for their pharmacological properties. It may interact with various biological targets, influencing pathways related to cell signaling and metabolic processes. The ability of the compound to form covalent bonds with nucleophilic sites on proteins could alter enzyme activities, making it a candidate for drug development.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-methoxyisoquinoline-6-carboxylic acid but exhibit unique properties based on the position and type of functional groups:
Compound Name
Structural Features
Unique Aspects
6-Methoxyisoquinoline-1-carboxylic acid
Methoxy group at position 6
Different reactivity due to position of functional groups
1-Methoxyisoquinoline-3-carbaldehyde
Aldehyde group at position 3
Reactivity influenced by aldehyde functionality
1-Methoxyisoquinoline-4-carbaldehyde
Aldehyde group at position 4
Exhibits distinct chemical behavior compared to other isomers
8-Methoxyisoquinoline-6-carboxylic acid
Methoxy group at position 8
Variations in electronic properties due to methoxy location
Research Findings and Future Directions
Interaction studies of 1-methoxyisoquinoline-6-carboxylic acid focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's ability to form covalent bonds with nucleophilic sites enhances its reactivity, making it a candidate for further investigation in drug design. Future research should explore its pharmacokinetic properties and potential toxicity to fully assess its therapeutic potential.
CAS No.
1368050-12-7
Product Name
1-methoxyisoquinoline-6-carboxylic acid
Molecular Formula
C11H9NO3
Molecular Weight
203.2
Purity
95
Last Modified
Aug 25 2023
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